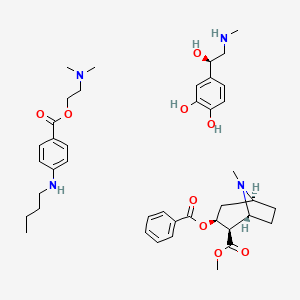

Tac combination

描述

属性

CAS 编号 |

82824-07-5 |

|---|---|

分子式 |

C41H58N4O9 |

分子量 |

750.9 g/mol |

IUPAC 名称 |

2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4.C15H24N2O2.C9H13NO3/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h3-7,12-15H,8-10H2,1-2H3;6-9,16H,4-5,10-12H2,1-3H3;2-4,9-13H,5H2,1H3/t12-,13+,14-,15+;;9-/m0.0/s1 |

InChI 键 |

UPAWIKUZXZKSOH-OPSIUPSMSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

手性 SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

规范 SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

同义词 |

TAC combination TEC solution |

产品来源 |

United States |

Mechanistic Basis of Tacrolimus and Co Administered Immunosuppressants

Molecular and Cellular Mechanisms of Tacrolimus (B1663567)

Tacrolimus, a macrolide lactone, exerts its potent immunosuppressive effects primarily by targeting T-lymphocytes, which are key orchestrators of the adaptive immune response that leads to organ rejection. Its mechanism is highly specific, involving the inhibition of a critical signaling pathway required for T-cell activation and proliferation.

The principal mechanism of action of tacrolimus is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. droracle.ainbinno.comdrugbank.com T-cell activation, initiated by the engagement of the T-cell receptor (TCR) with an antigen, leads to a rise in intracellular calcium levels. This increased calcium binds to calmodulin, which in turn activates calcineurin. youtube.com

Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. nbinno.comyoutube.comclinpgx.org This dephosphorylation is a critical step that unmasks a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus. droracle.airesearchgate.net Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes essential for the immune response, most notably the gene encoding for Interleukin-2 (B1167480) (IL-2). droracle.ainbinno.comyoutube.com By inhibiting calcineurin's phosphatase activity, tacrolimus effectively prevents the dephosphorylation and subsequent nuclear translocation of NFAT. droracle.ainbinno.comresearchgate.net This blockade halts the transcription of IL-2 and other crucial cytokines, thereby suppressing the T-cell mediated immune response. droracle.ainbinno.comclinpgx.org

Beyond NFAT, calcineurin is also involved in the activation of other transcription factors like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). clinpgx.orgnih.gov Calcineurin indirectly promotes the degradation of IκB, an inhibitory protein bound to NF-κB. clinpgx.org The inhibition of calcineurin by tacrolimus can therefore also affect NF-κB's ability to regulate the transcription of immune-related genes. clinpgx.orgnih.gov Furthermore, tacrolimus has been shown to be involved in the inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically the c-Jun N-terminal kinase (JNK) and p38 pathways, which are also important for T-cell activation and cytokine production. clinpgx.org

Tacrolimus does not directly bind to calcineurin. Instead, it first forms a complex with an intracellular receptor protein known as an immunophilin. droracle.ainbinno.comdrugbank.com The specific immunophilin for tacrolimus is the FK506-binding protein 12 (FKBP12). nbinno.compatsnap.compatsnap.com FKBP12 is a small, highly conserved cytosolic protein that possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. patsnap.com

The binding of tacrolimus to FKBP12 creates a new composite structure, the tacrolimus-FKBP12 complex. drugbank.compatsnap.comasm.org This complex then acquires the ability to bind to and inhibit the phosphatase activity of calcineurin. nbinno.compatsnap.compatsnap.com It is this pentameric complex, consisting of tacrolimus, FKBP12, calcium, calmodulin, and calcineurin, that is responsible for the ultimate immunosuppressive effect. nih.gov The formation of this complex is a critical step, as neither tacrolimus nor FKBP12 alone can inhibit calcineurin. patsnap.com

By inhibiting the calcineurin-NFAT signaling pathway, tacrolimus profoundly modulates T-cell signal transduction and the transcription of a suite of cytokine genes that are vital for a robust immune response. droracle.aiyoutube.comclinpgx.org The most significant and well-documented effect is the suppression of Interleukin-2 (IL-2) gene transcription. droracle.ainbinno.comclinpgx.org IL-2 is a potent T-cell growth factor that acts in an autocrine and paracrine manner to promote the proliferation and differentiation of T-cells, leading to clonal expansion of antigen-specific lymphocytes. nbinno.comyoutube.com

In addition to IL-2, tacrolimus also inhibits the transcription of other key cytokines, including:

Interferon-gamma (IFN-γ) clinpgx.org

Tumor necrosis factor-alpha (TNF-α) nih.gov

Colony-stimulating factor 2 (CSF2) nih.gov

The collective suppression of these cytokine genes results in a diminished T-cell response, preventing the activation, proliferation, and differentiation of cytotoxic T-lymphocytes that are responsible for attacking and destroying the transplanted organ. droracle.aiclinpgx.org Studies have demonstrated that immunosuppressive regimens containing tacrolimus and mycophenolate mofetil lead to a stronger inhibition of IL-2 compared to tacrolimus-based regimens without MMF. nih.gov

| Cytokine | Function in Immune Response | Effect of Tacrolimus |

| Interleukin-2 (IL-2) | T-cell proliferation and differentiation | Inhibition of gene transcription droracle.ainbinno.comclinpgx.org |

| Interferon-gamma (IFN-γ) | Pro-inflammatory cytokine, activates macrophages | Inhibition of gene transcription clinpgx.org |

| Tumor necrosis factor-alpha (TNF-α) | Pro-inflammatory cytokine, involved in systemic inflammation | Inhibition of protein expression nih.gov |

| Colony-stimulating factor 2 (CSF2) | Stimulates production of granulocytes and monocytes | Inhibition of gene transcription nih.gov |

While the primary target of tacrolimus is the T-lymphocyte, it also exerts effects on other immune cell populations, including Natural Killer (NK) cells. NK cells are a component of the innate immune system and are involved in the early recognition and killing of infected or malignant cells, as well as contributing to allograft rejection. frontiersin.org

Mechanisms of Mycophenolate Mofetil (MMF)/Mycophenolic Acid (MPA) in Combination

Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA). nih.govresearchgate.net MPA provides a complementary mechanism of immunosuppression to tacrolimus, targeting a different aspect of lymphocyte proliferation.

Inhibition of DNA and RNA synthesis: Guanosine (B1672433) nucleotides are essential building blocks for DNA and RNA. Their scarcity halts the S-phase of the cell cycle, thereby preventing the proliferation of activated T- and B-lymphocytes. researchgate.netdrugbank.com

Induction of apoptosis: The suppression of purine (B94841) synthesis can lead to the apoptosis (programmed cell death) of activated lymphocytes. researchgate.net

Inhibition of glycosylation: MPA can also interfere with the glycosylation of cell adhesion molecules, which may reduce the recruitment of lymphocytes and monocytes to sites of inflammation. drugbank.com

Differential Effects on Lymphocyte Proliferation (T and B Cells)

Tacrolimus (TAC) primarily exerts its effect on T-lymphocytes by inhibiting calcineurin, which in turn blocks the transcription of interleukin-2 (IL-2) and other crucial cytokines necessary for T-cell maturation and proliferation. derangedphysiology.comdrugbank.com However, its direct impact on B-lymphocytes is markedly different, especially when compared to other classes of immunosuppressants like mTOR inhibitors.

Research has shown that tacrolimus, at clinically relevant concentrations, has a minimal effect on the proliferation of CD19+ B cells. nih.govplos.org In contrast, the mTOR inhibitor sirolimus (SRL) profoundly inhibits B cell proliferation. nih.govnih.gov Studies comparing the two agents have highlighted these differential effects:

B Cell Proliferation: Sirolimus significantly inhibits the proliferation of both naïve (CD27-) and memory (CD27+) B cells, whereas tacrolimus shows little to no inhibitory effect. nih.govnih.govplos.org

B Cell Differentiation: Sirolimus is effective at blocking the differentiation of B cells into antibody-secreting plasma cells, a process that tacrolimus does not significantly impede. nih.govnih.gov

T Cell Proliferation: Both tacrolimus and sirolimus inhibit T-cell proliferation, but through different mechanisms. slideshare.netresearchgate.net Tacrolimus blocks the production of IL-2 (a T-cell growth factor), while sirolimus acts later to block the signal transduction pathway initiated by IL-2 binding to its receptor. slideshare.netnih.gov

This differential activity is a key rationale for combining tacrolimus with other agents. While TAC effectively controls T-cell-mediated rejection, its limited action on B cells necessitates the use of co-administered drugs that can target this arm of the immune response.

| Parameter | Tacrolimus (TAC) Effect | Sirolimus (SRL) Effect | Reference |

|---|---|---|---|

| CD19+ B Cell Proliferation | Minimal inhibition | Profound inhibition | nih.govplos.org |

| Memory B Cell (CD27+) Proliferation | Minimal inhibition | Significant inhibition | nih.govplos.org |

| Differentiation into Plasma Cells | Minimal inhibition | Effectively blocked | nih.gov |

| IL-10 and IL-6 Production | No significant inhibition | Marked inhibition | plos.orgplos.org |

Mechanisms of Sirolimus (SRL) and Everolimus (B549166) (EVR) in Combination

Sirolimus and its derivative everolimus are potent immunosuppressants classified as mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov They are structurally similar to tacrolimus and bind to the same intracellular protein (FKBP-12), but the resulting complex acts on a different target, leading to a distinct and complementary mechanism of action. nih.govnih.gov

The primary mechanism of sirolimus and everolimus is the inhibition of mTOR, a serine-threonine kinase that is a central regulator of cell growth, proliferation, and survival. abdominalkey.commdpi.com The process unfolds as follows:

Complex Formation: Sirolimus or everolimus enters the lymphocyte and binds to the immunophilin FK506-binding protein 12 (FKBP12). nih.govmdpi.com

mTORC1 Inhibition: Unlike the tacrolimus-FKBP12 complex which inhibits calcineurin, the sirolimus/everolimus-FKBP12 complex binds directly to the mTOR Complex 1 (mTORC1). nih.govabdominalkey.com

Blocked Signal Transduction: This binding inhibits the kinase activity of mTORC1, thereby blocking the signal transduction cascade that is initiated by IL-2 and other growth factors. slideshare.net This action prevents the progression of the cell cycle from the G1 to the S phase, ultimately halting lymphocyte proliferation. mdpi.com

The mTOR pathway is crucial for multiple cellular processes, and its inhibition by sirolimus and everolimus effectively suppresses the proliferation of T and B cells in response to antigenic stimulation. slideshare.netabdominalkey.comfrontiersin.org

The combination of mTOR inhibitors (sirolimus, everolimus) and calcineurin inhibitors (tacrolimus) provides a powerful and synergistic immunosuppressive effect. nih.govfrontierspartnerships.orgresearchgate.net This synergy arises from their complementary actions on the T-cell activation and proliferation pathway. nih.gov

Dual Blockade: Tacrolimus acts upstream, preventing the transcription and production of IL-2 by inhibiting calcineurin. derangedphysiology.comnih.gov Sirolimus and everolimus act downstream, blocking the proliferative signals generated by the IL-2 receptor, even if some IL-2 is produced. slideshare.netnih.gov This dual blockade at two distinct points in the T-cell activation pathway is more effective than targeting either point alone.

Dose Reduction: The synergistic action allows for the reduction of the calcineurin inhibitor dose. frontierspartnerships.orgnih.gov This is clinically significant as it can help mitigate the nephrotoxicity associated with standard-dose calcineurin inhibitor therapy. frontierspartnerships.orgrevistanefrologia.com

This combined approach provides a more robust immunosuppression, targeting both the initiation of the immune response and the subsequent proliferation of activated lymphocytes. nih.govupf.edu

Pharmacodynamic Interactions and Synergistic Effects of Tacrolimus Combinations

Synergistic Immunomodulation at the Cellular Level

The primary goal of immunosuppressive therapy in transplantation is to control the activity of T-lymphocytes, which are central to the process of allograft rejection. Tacrolimus, as a calcineurin inhibitor, effectively blocks the initial stages of T-cell activation. However, its combination with other agents that act on different phases of the immune response leads to a more profound and comprehensive immunomodulation.

The synergy arises from targeting T-cell activation, proliferation, and differentiation through multiple, complementary mechanisms. For instance, while tacrolimus inhibits the transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation, mTOR inhibitors like sirolimus block the signaling cascade that occurs downstream of the IL-2 receptor. nih.govfrontiersin.org This dual blockade creates a more potent inhibition of T-cell expansion than either agent could achieve alone. Studies have demonstrated that the combination of tacrolimus and sirolimus significantly decreases lymphocyte proliferative responses to mitogens compared to tacrolimus monotherapy. nih.govresearchgate.net

Similarly, mycophenolate mofetil (MMF) complements the action of tacrolimus by a distinct mechanism. MMF inhibits the de novo pathway of purine synthesis, a metabolic process on which lymphocytes are heavily dependent for their proliferation. By depleting the pool of guanosine nucleotides, MMF effectively halts the clonal expansion of activated T- and B-lymphocytes. When combined, tacrolimus prevents the initial activation signal, and MMF prevents the subsequent proliferation of any T-cells that might escape the initial blockade. This combination has been shown to be superior in preventing acute cellular rejection compared to tacrolimus monotherapy. nih.gov

The table below summarizes the synergistic effects of common tacrolimus combinations on key cellular immune functions.

Table 1: Synergistic Effects of Tacrolimus Combinations on Cellular Immune Responses| Tacrolimus Combination Partner | Effect on T-Cell Activation | Effect on T-Cell Proliferation | Effect on Cytokine Production |

|---|---|---|---|

| Mycophenolate Mofetil (MMF) | Primary inhibition by Tacrolimus (blocks IL-2 gene transcription). | Potent synergistic inhibition. MMF blocks purine synthesis required for DNA replication. | Synergistic reduction, particularly of pro-inflammatory cytokines. |

| mTOR Inhibitors (e.g., Sirolimus) | Primary inhibition by Tacrolimus. | Potent synergistic inhibition. mTOR inhibitors block IL-2 receptor signaling pathway. nih.gov | Significant synergistic inhibition of IL-2, IFN-γ, and IL-4. nih.gov |

| Corticosteroids | Synergistic inhibition through multiple mechanisms. | Inhibition of proliferating lymphocytes. | Broad inhibition of multiple pro-inflammatory cytokines. |

Molecular Cross-Talk Between Combination Agents

The synergistic immunosuppression achieved with tacrolimus combination therapy is a direct result of molecular cross-talk and the targeting of multiple, non-redundant intracellular signaling pathways. Each class of drug interacts with a unique molecular target, leading to a multi-pronged attack on the immune response machinery.

Tacrolimus exerts its effect by first binding to the intracellular protein FKBP-12. drugbank.comdrugs.com This tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase. drugs.comwikipedia.org The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor. wikipedia.org Without dephosphorylation, NF-AT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, most notably IL-2. drugbank.com

This pathway is synergistically intercepted by other agents:

mTOR Inhibitors (Sirolimus, Everolimus): These drugs also bind to FKBP-12, but this complex does not inhibit calcineurin. Instead, the sirolimus-FKBP-12 complex binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase. frontiersin.org mTOR is a critical component of the PI3K/Akt signaling pathway, which is activated by the binding of IL-2 to its receptor on the T-cell surface. By inhibiting mTOR, sirolimus effectively blocks the signal transduction that leads to cell cycle progression (from G1 to S phase) and proliferation, acting downstream of the point of tacrolimus's action. nih.govmdpi.com

Mycophenolate Mofetil (MMF): The active metabolite of MMF, mycophenolic acid (MPA), is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. mdpi.com T- and B-lymphocytes are particularly reliant on this pathway for their proliferation, unlike other cell types that can utilize salvage pathways. By selectively starving lymphocytes of the necessary building blocks for DNA synthesis, MMF complements the activation-blocking effects of tacrolimus.

Corticosteroids (e.g., Prednisone (B1679067), Methylprednisolone): Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it acts as a transcription factor. It enhances the transcription of anti-inflammatory genes and, more importantly, represses the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. redemc.net This broad genomic effect provides a powerful anti-inflammatory and immunosuppressive overlay to the more specific actions of tacrolimus and other agents. The molecular interaction can also be complex, as corticosteroids are known to induce CYP3A enzymes and P-glycoprotein, which are involved in tacrolimus metabolism, though this represents a pharmacokinetic rather than a direct pharmacodynamic interaction. redemc.netnih.gov

The following table outlines the distinct but complementary molecular targets of tacrolimus and its common immunosuppressant partners.

Table 2: Molecular Targets and Pathways of Tacrolimus and Co-Administered Immunosuppressants| Agent | Primary Intracellular Target | Key Pathway Inhibited | Consequence of Inhibition |

|---|---|---|---|

| Tacrolimus | Calcineurin (via FKBP-12 complex) drugs.com | Calcineurin-NFAT signaling wikipedia.org | Blocks nuclear translocation of NF-AT, preventing IL-2 gene transcription and T-cell activation. |

| Sirolimus / Everolimus | mTOR (via FKBP-12 complex) frontiersin.org | PI3K/Akt/mTOR signaling | Blocks signal transduction from the IL-2 receptor, preventing cell cycle progression and T-cell proliferation. nih.gov |

| Mycophenolate Mofetil | Inosine Monophosphate Dehydrogenase (IMPDH) mdpi.com | De novo purine synthesis | Depletes guanosine nucleotides, selectively inhibiting lymphocyte proliferation. |

| Corticosteroids | Glucocorticoid Receptor | Gene Transcription | Represses transcription of pro-inflammatory genes (e.g., cytokines) and upregulates anti-inflammatory genes. redemc.net |

Pharmacokinetic and Pharmacogenomic Considerations in Tacrolimus Combination Therapy

Absorption, Distribution, Metabolism, and Excretion of Tacrolimus (B1663567)

Tacrolimus is primarily metabolized in the liver and intestinal wall, with its absorption and distribution also significantly impacted by transporter proteins.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a crucial efflux transporter that plays a significant role in the absorption, distribution, and excretion of tacrolimus hophonline.orgmdpi.comtg.org.auspandidos-publications.com. P-gp is expressed in various tissues, including the intestinal epithelium, liver, and kidney hophonline.orgmdpi.com. In the intestine, P-gp actively pumps tacrolimus back into the intestinal lumen, thereby limiting its absorption and contributing to its variable oral bioavailability hophonline.orgnih.govresearchgate.net. P-gp also influences tacrolimus distribution into target cells, such as lymphocytes, and its elimination via biliary and renal routes hophonline.orgmdpi.com. Genetic variations in the ABCB1 gene can alter P-gp expression and function, consequently impacting tacrolimus pharmacokinetics mdpi.commdpi.com.

Pharmacogenomic Influences on Tacrolimus Disposition

Genetic polymorphisms in CYP3A5 and ABCB1 genes are primary drivers of inter-individual variability in tacrolimus pharmacokinetics.

The CYP3A5 gene exhibits significant genetic variability, with the CYP3A5 3 allele (rs776746) being the most extensively studied scielo.org.zanih.gov. This polymorphism leads to the production of a non-functional CYP3A5 enzyme, resulting in reduced tacrolimus metabolism and higher drug exposure scielo.org.zanih.govclinmedkaz.orgctrjournal.orgcpicpgx.orgresearchgate.net. Individuals with the CYP3A5 *3/3 genotype are classified as "non-expressors" or "poor metabolizers," meaning they have significantly lower tacrolimus clearance and consequently higher tacrolimus trough concentrations (C0) or dose-adjusted concentrations (C0/D) compared to "expressers" (those with at least one CYP3A5 *1 allele) scielo.org.zactrjournal.orgcpicpgx.orgresearchgate.nete-century.us. Studies indicate that CYP3A5 expressers may require 1.5 to 2 times higher doses of tacrolimus to achieve similar therapeutic concentrations as non-expressers scielo.org.zanih.govcpicpgx.org.

Table 1: Influence of CYP3A5 Genotype on Tacrolimus Dose Requirements

| CYP3A5 Genotype | Metabolizer Phenotype | Relative Tacrolimus Clearance | Relative Tacrolimus Exposure (C0/D) | Typical Dose Requirement |

| 1/1 or 1/3 | Expresser | Higher | Lower | Standard to 1.5-2x higher |

| 3/3 | Non-expresser | Lower | Higher | Standard |

Note: "Standard" dose refers to typical initial dosing recommendations. Expressers often require higher doses to achieve therapeutic levels, while non-expressers may achieve them with standard doses due to reduced clearance.

Polymorphisms in the ABCB1 gene, particularly those in exons 12, 21, and 26 (e.g., rs1128503, rs2032582, rs1045642), can affect P-gp expression and function, thereby influencing tacrolimus absorption, distribution, and potentially efficacy mdpi.commdpi.comnih.gov. While some studies suggest that certain ABCB1 variants are associated with altered tacrolimus trough levels or dose requirements, the findings remain inconsistent across different populations and studies mdpi.comnih.govmdpi.comnih.govfrontiersin.org. For instance, some research indicates that specific ABCB1 genotypes may lead to higher tacrolimus levels and lower dose requirements, while others have found no significant association mdpi.comfrontiersin.org. The complex interplay of various ABCB1 polymorphisms and their linkage disequilibrium, along with other genetic and environmental factors, may contribute to these conflicting results mdpi.commdpi.comfrontiersin.org.

Pharmacokinetic Interactions within Tacrolimus Combinations

Tacrolimus is susceptible to drug-drug interactions (DDIs) primarily due to its metabolism by CYP3A enzymes and its role as a substrate for P-gp nih.govresearchgate.net. Co-administration with CYP3A inhibitors (e.g., ketoconazole, fluconazole, diltiazem) can decrease tacrolimus metabolism, leading to increased plasma concentrations and potential toxicity hophonline.orgnih.govresearchgate.net. Conversely, CYP3A inducers (e.g., rifampicin, phenytoin) can enhance tacrolimus metabolism, resulting in lower plasma concentrations and a risk of sub-therapeutic levels and graft rejection hophonline.orgnih.govresearchgate.net.

Similarly, P-gp inhibitors (e.g., verapamil) can increase tacrolimus absorption and bioavailability by reducing its efflux from intestinal cells, thereby elevating plasma concentrations hophonline.orgumw.edu.plresearchgate.net. P-gp inducers can have the opposite effect, decreasing tacrolimus absorption and levels hophonline.orgumw.edu.plresearchgate.net. The clinical significance of these interactions is substantial, as they can profoundly affect tacrolimus exposure and patient outcomes. Therapeutic drug monitoring (TDM) is essential for managing these interactions and adjusting tacrolimus doses accordingly nih.gov.

Table 2: Examples of Drug Interactions Affecting Tacrolimus Pharmacokinetics

| Drug Class/Example | Mechanism of Interaction | Effect on Tacrolimus Levels | Relevant Enzymes/Transporters |

| CYP3A Inhibitors | |||

| Azole Antifungals (e.g., Ketoconazole, Fluconazole) | Inhibit CYP3A4/CYP3A5 | Increase | CYP3A4, CYP3A5 |

| Calcium Channel Blockers (e.g., Diltiazem, Verapamil) | Inhibit CYP3A4/CYP3A5 and P-gp | Increase | CYP3A4, CYP3A5, P-gp |

| Macrolide Antibiotics (e.g., Erythromycin, Clarithromycin) | Inhibit CYP3A4/CYP3A5 | Increase | CYP3A4, CYP3A5 |

| CYP3A Inducers | |||

| Anticonvulsants (e.g., Phenytoin, Carbamazepine) | Induce CYP3A4/CYP3A5 | Decrease | CYP3A4, CYP3A5 |

| Rifampicin | Induces CYP3A4/CYP3A5 and P-gp | Decrease | CYP3A4, CYP3A5, P-gp |

| P-gp Inhibitors | |||

| Verapamil | Inhibits P-gp | Increase | P-gp |

| Amiodarone | Inhibits P-gp | Increase | P-gp |

| P-gp Inducers | |||

| St. John's Wort | Induces P-gp | Decrease | P-gp |

| Rifampicin | Induces P-gp | Decrease | P-gp |

Note: This table provides examples and is not exhaustive. The magnitude of interaction can vary based on the specific drug, dose, and individual patient factors.

Research Methodologies and Experimental Models in Tacrolimus Combination Studies

In Vitro Cellular and Molecular Studies

In vitro models provide a controlled environment to dissect the cellular and molecular effects of tacrolimus-based combination therapies. These studies are crucial for understanding synergistic or antagonistic interactions between drugs and their precise impact on immune cell function.

A primary focus of in vitro research is the effect of drug combinations on T-lymphocytes, which are central to allograft rejection. Studies using mixed lymphocyte reactions (MLR), where T-cells from different individuals are co-cultured, allow for the assessment of cellular proliferation and the generation of specific T-cell subsets. For instance, research has shown that while both tacrolimus (B1663567) and everolimus (B549166) inhibit T-cell proliferation, tacrolimus does so to a greater extent. researchgate.net When combined, everolimus fails to reverse the tacrolimus-induced inhibition of regulatory T-cell (Treg) generation, a key subset for immune tolerance. plos.org In contrast, tacrolimus has been shown to inhibit the generation of new Tregs at all tested concentrations. plos.org

Molecular analyses in these studies often investigate the expression of key signaling molecules and cytokines. Tacrolimus, as a calcineurin inhibitor, prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby inhibiting the transcription of pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). researchgate.net In vitro studies of combination therapies examine how a second agent, such as mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, might complement this action. MPA has been shown to be more effective than tacrolimus at potentiating activation-induced cell death (apoptosis) in T-cells, suggesting a synergistic mechanism for eliminating activated lymphocytes. nih.gov Conversely, other research indicates that tacrolimus can increase apoptosis in neutrophils and monocytes. researchgate.net

The following table summarizes findings from in vitro studies on the effects of tacrolimus and its combinations on immune cells.

| Drug(s) | Model/Assay | Key Findings | Reference(s) |

| Tacrolimus vs. Everolimus | Mixed Lymphocyte Reaction (MLR) | Tacrolimus is superior to everolimus in inhibiting T-cell proliferation. | researchgate.net |

| Tacrolimus + Everolimus | Treg Generation Assay | Everolimus does not reverse tacrolimus-mediated inhibition of new regulatory T-cell (Treg) generation. | plos.org |

| Tacrolimus | Treg Generation Assay | Inhibits new Treg generation at all tested concentrations. | plos.org |

| Tacrolimus + Mycophenolic Acid (MPA) | T-cell Apoptosis Assay | MPA is more effective than tacrolimus in potentiating activation-induced cell death (AICD) in T-cells. | nih.gov |

| Tacrolimus | Neutrophil/Monocyte Culture | Increased apoptosis and decreased viability in neutrophils and monocytes. | researchgate.net |

| Tacrolimus + Prednisolone | CMV-specific T-cell Assay | Combination had the most pronounced impact on reducing activation and effector molecule secretion of antiviral T-cells compared to other double combinations. | frontierspartnerships.org |

Preclinical Animal Models of Allograft Transplantation and Autoimmune Disease

Preclinical animal models are indispensable for evaluating the in vivo efficacy and biological effects of tacrolimus combination regimens in complex physiological systems that mimic human diseases. Rodent models, particularly rats and mice, are frequently used due to the availability of inbred strains and genetic tools. nih.gov

Models of allograft transplantation, such as kidney, heart, liver, and vascularized composite allotransplantation (VCA), are central to this research. nih.govresearchgate.net These models allow for the study of both acute and chronic rejection. Autoimmune disease models are also employed to test the efficacy of tacrolimus combinations in conditions like experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and lupus-like disease in specific mouse strains.

Animal models enable detailed histopathological and molecular characterization of allograft rejection. Histopathology involves microscopic examination of biopsy specimens to identify key features of rejection, such as infiltration of inflammatory cells (lymphocytes, macrophages), damage to tissue structures like renal tubules or bile ducts, and vascular changes. nih.govnih.govpitt.edu For instance, in renal allografts, acute cellular rejection is characterized by tubulitis and interstitial inflammation. pitt.edu Chronic rejection is often marked by features like interstitial fibrosis, tubular atrophy, and obliterative arteriopathy (fibrointimal hyperplasia of arteries). researchgate.netnih.govnih.gov Studies comparing tacrolimus and cyclosporine in renal transplant models have shown that both drugs can lead to similar long-term changes, including striped interstitial fibrosis and arteriolar hyalinosis. nih.gov

Molecular markers are increasingly used to refine the characterization of rejection. This can involve measuring the expression of genes and proteins within the graft tissue or in peripheral blood. For example, studies have identified increased expression of pro-inflammatory cytokines and specific cell surface markers (e.g., IL-27Rα) during rejection episodes. mdpi.com Genome-wide profiling of biopsies from animal models can reveal gene expression signatures associated with different types or stages of rejection, providing a more nuanced understanding than histology alone. drugdiscoverytoday.comsciencedaily.com

The primary goal of preclinical models is to assess whether a given tacrolimus combination can effectively prevent or treat allograft rejection and subsequent graft injury. Efficacy is typically measured by graft survival time, with successful regimens significantly prolonging the survival of the transplanted organ compared to untreated or monotherapy controls.

Histological scoring systems, such as the Banff classification for renal allografts, are used to quantify the severity of rejection and tissue injury. researchgate.net A successful immunosuppressive regimen will demonstrate a significant reduction in these histological scores. For example, a study on liver transplantation in rats might compare liver enzyme levels and biopsy findings between a group receiving high-dose tacrolimus with mycophenolate and a group receiving low-dose tacrolimus with everolimus, finding similar control of histological graft injury in both. nih.govfrontiersin.org Similarly, functional parameters of the transplanted organ, such as serum creatinine (B1669602) in kidney transplant models, are monitored to assess graft function. elsevierpure.com

Vascularized composite allotransplantation (VCA), such as limb or face transplantation, involves multiple tissue types (skin, muscle, bone), each with distinct immunogenicity. Animal models, particularly rat hind limb transplantation, are crucial for studying tissue-specific immune responses. nih.govresearchgate.netnih.gov Skin is known to be highly immunogenic and often the first component of a VCA to show signs of rejection.

Systems biology approaches have been used in rat VCA models to analyze the effects of tacrolimus on inflammatory networks in different tissues simultaneously. nih.govresearchgate.netnih.gov By measuring a panel of inflammatory mediators (cytokines, chemokines) in skin, muscle, and peripheral blood over time, researchers can construct dynamic network models. nih.gov These studies have revealed that tacrolimus administration leads to distinct inflammatory network patterns in each tissue compartment. For example, in a rat hind limb transplant model, tacrolimus treatment was associated with different central inflammatory nodes in the skin, muscle, and circulation, implicating the skin as a key control point for the systemic inflammatory response. nih.govnih.gov This type of analysis allows for a deeper understanding of how combination regimens might differentially affect the various components of a composite graft.

Observational Research Designs

Observational studies are critical for understanding the real-world effectiveness and outcomes of tacrolimus-based combination therapies in large, diverse patient populations outside the rigid confines of a clinical trial. These studies analyze data from clinical practice to identify associations between different immunosuppression strategies and long-term outcomes.

The retrospective cohort study is a common and powerful observational design. In this approach, researchers identify a cohort of transplant recipients from hospital databases or registries and divide them into groups based on the immunosuppressive regimen they received (e.g., tacrolimus + mycophenolate mofetil vs. tacrolimus + sirolimus). ctrjournal.org They then look back in time to collect data on patient characteristics, treatment details, and clinical outcomes.

These analyses have been instrumental in comparing different tacrolimus-based combinations. For instance, retrospective studies in kidney transplantation have compared tacrolimus plus mycophenolate mofetil against tacrolimus plus corticosteroids, finding that the three-drug combination significantly reduced the incidence of biopsy-confirmed acute rejection. researchgate.net Other cohort studies have compared tacrolimus-based regimens to cyclosporine-based ones, often demonstrating lower rates of acute rejection with tacrolimus. nih.govnih.gov

The table below presents findings from selected retrospective cohort studies on tacrolimus combinations.

| Transplant Type | Comparison Groups | Primary Outcome(s) | Key Findings | Reference(s) |

| Kidney | Tacrolimus + MMF + Steroids vs. Tacrolimus + Steroids | Biopsy-confirmed acute rejection | The triple-therapy group had a significantly lower incidence of acute rejection (8.2%) compared to the double-therapy group (21%). | researchgate.net |

| Kidney | Tacrolimus + Sirolimus vs. Tacrolimus + MMF | Acute rejection, Graft/Patient survival | No significant difference in acute rejection or survival at 3 years. Higher rate of discontinuation due to adverse events in the sirolimus group. | ctrjournal.org |

| Lung | Tacrolimus-based regimens (analysis of exposure) | Donor-specific antibodies (DSA), Chronic lung allograft dysfunction (CLAD), Mortality | Low tacrolimus trough levels combined with high intra-patient variability were associated with significantly higher risks for DSA and mortality. | researchgate.net |

| Liver | Tacrolimus vs. Cyclosporine | Patient mortality, Graft loss, Acute rejection | Tacrolimus was associated with significantly improved patient survival compared to cyclosporine. No significant differences in graft loss or acute rejection. | nih.gov |

| Dermatomyositis with ILD | Tacrolimus-based vs. Cyclosporine-based triple therapy | Composite of death or need for long-term oxygen therapy | The tacrolimus-based protocolized therapy demonstrated better outcomes. | nih.gov |

These studies provide valuable real-world evidence that complements the findings from in vitro research and preclinical animal models, guiding clinical practice and the design of future prospective trials.

Prospective Study Designs for Comparative Efficacy

Prospective, randomized clinical trials are fundamental for establishing the comparative efficacy of different tacrolimus-based combination therapies. These studies are designed to minimize bias by randomly assigning participants to different treatment arms, allowing for a direct comparison of outcomes. The primary endpoint in many of these trials is the incidence of biopsy-confirmed acute rejection (BCAR) within a specified timeframe, typically the first 6 to 12 months post-transplantation.

One such multicenter, randomized trial compared a tacrolimus-based regimen in combination with either sirolimus or mycophenolate mofetil (MMF) in kidney transplant recipients. nih.govelsevierpure.comelsevierpure.com The primary endpoint was the incidence of BCAR at six months. elsevierpure.com The results at one year showed no significant difference in patient or graft survival between the two groups. nih.govelsevierpure.com However, patients in the MMF arm demonstrated significantly better renal function, as indicated by lower median serum creatinine levels. nih.govelsevierpure.com

Another prospective, randomized trial in heart transplantation, the TICTAC (Tacrolimus in Combination, Tacrolimus Alone Compared) trial, evaluated tacrolimus monotherapy against a combination of tacrolimus and mycophenolate mofetil. nih.govahajournals.org The primary endpoint was a composite biopsy score at six months post-transplant. The study concluded that the addition of mycophenolate mofetil to tacrolimus did not offer a significant advantage in terms of rejection rates, allograft vasculopathy, or 3-year survival compared to tacrolimus monotherapy. nih.gov All patients in this trial were successfully weaned off corticosteroids, a traditional component of immunosuppressive regimens. nih.govahajournals.org

These prospective studies are crucial for informing clinical practice by providing high-quality evidence on the relative benefits and drawbacks of different tacrolimus combination strategies.

Table 1: Selected Prospective, Randomized Trials of Tacrolimus Combinations

| Trial Name/Identifier | Population | Treatment Arms | Primary Endpoint | Key Efficacy Findings |

|---|

Advanced Analytical and Omics Approaches

Metabolomics and Mass Spectrometry in Drug Monitoring and Biomarker Discovery

Advanced analytical techniques, particularly those combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), have become central to the therapeutic drug monitoring (TDM) of tacrolimus. oup.comnih.gov These methods offer high specificity and sensitivity, allowing for precise quantification of tacrolimus in whole blood. oup.comresearchgate.net Compared to traditional immunoassays, LC-MS/MS is less susceptible to interference from tacrolimus metabolites, providing a more accurate measurement of the active parent drug. nih.gov The implementation of standardized LC-MS/MS protocols is crucial for improving inter-laboratory agreement and ensuring that patient results can be compared reliably across different centers. researchgate.netwaters.com

Beyond simple drug quantification, the integration of high-precision mass spectrometry with metabolomics is a powerful tool for biomarker discovery. nih.govresearchgate.net Metabolomics studies analyze the comprehensive profile of small molecules (metabolites) in biological samples, such as urine or serum. nih.govnih.gov In the context of tacrolimus therapy, this approach aims to identify specific metabolites that correlate with drug levels, efficacy, or toxicity. nih.govresearchgate.net For instance, a recent study utilized high-precision liquid chromatography-mass spectrometry (HPLC-MS) to analyze urinary samples from kidney transplant patients. nih.govresearchgate.net This analysis identified a panel of five metabolites—Valeryl carnitine, Glycyl-tyrosine, Adrenosterone, LPC 18:3, and 6-methylprednisolone—that showed a significant correlation with tacrolimus levels. nih.govresearchgate.net Such metabolites have the potential to serve as non-invasive biomarkers to aid in dose optimization and personalized treatment. nih.govresearchgate.net Other studies have used targeted metabolomic analysis of plasma to investigate metabolic alterations induced by tacrolimus, suggesting the drug may alter pathways related to oxidative stress. mdpi.com

Table 2: Metabolites Identified as Potential Biomarkers in Tacrolimus Therapy

| Metabolite | Biological Sample | Analytical Method | Associated Finding | Reference |

|---|---|---|---|---|

| Valeryl carnitine | Urine | HPLC-MS | Significantly correlated with tacrolimus levels | nih.govresearchgate.net |

| Glycyl-tyrosine | Urine | HPLC-MS | Significantly correlated with tacrolimus levels | nih.govresearchgate.net |

| Adrenosterone | Urine | HPLC-MS | Significantly correlated with tacrolimus levels | nih.govresearchgate.net |

| LPC 18:3 | Urine | HPLC-MS | Significantly correlated with tacrolimus levels | nih.govresearchgate.net |

| 6-methylprednisolone | Urine | HPLC-MS | Significantly correlated with tacrolimus levels | nih.govresearchgate.net |

Pharmacodynamic Biomarker Identification and Validation (e.g., Calcineurin Activity, NFAT-Regulated Gene Expression)

While therapeutic drug monitoring of tacrolimus blood concentration is standard practice, it does not always reflect the drug's biological effect at the cellular level. alliedacademies.orgbiomedres.info This has led to research into pharmacodynamic (PD) biomarkers, which measure the physiological response to a drug. For tacrolimus, drug-specific PD biomarkers include the direct measurement of its target enzyme, calcineurin, and the downstream signaling pathway involving the Nuclear Factor of Activated T-cells (NFAT). alliedacademies.orgbiomedres.info

Calcineurin activity assays directly quantify the immunosuppressive effect of tacrolimus. alliedacademies.orgnih.gov By measuring the phosphatase activity of calcineurin in patient lymphocytes, these assays can provide a more individualized assessment of immunosuppression. alliedacademies.org The inhibition of calcineurin activity has been shown to correlate with intracellular tacrolimus concentrations. nih.gov

The expression of NFAT-regulated genes is another key PD biomarker. Tacrolimus prevents the dephosphorylation of NFAT, which in turn inhibits the transcription of genes for cytokines like interleukin-2 (IL-2), interferon-gamma (IFN-γ), and granulocyte-macrophage colony-stimulating factor (GM-CSF). mdpi.comnih.govwho.int Measuring the residual expression of these genes using techniques like real-time polymerase chain reaction (RT-PCR) can quantify the functional effect of tacrolimus. mdpi.comnih.gov Several studies have shown that low levels of NFAT-regulated gene expression are associated with over-immunosuppression and an increased risk of infections, while high levels may indicate a risk of rejection. mdpi.comnih.govresearchgate.net This approach is considered a promising tool for individualizing calcineurin inhibitor dosing and moving beyond sole reliance on trough drug levels. mdpi.comnih.gov

Table 3: Studies on Pharmacodynamic Monitoring of Tacrolimus

| Biomarker | Methodology | Patient Population | Key Findings | Reference |

|---|---|---|---|---|

| NFAT-Regulated Gene Expression | Droplet Digital PCR | Liver Transplant | Strong inverse correlation between peak tacrolimus levels and residual gene expression; low expression associated with infection. | mdpi.com |

| NFAT-Regulated Gene Expression | Real-Time PCR | Kidney Transplant | Patients with subclinical rejection showed limited cytokine inhibition; those with polyoma virus viraemia had strong inhibition. | nih.govnih.gov |

| Calcineurin Activity | Phosphatase Assay | Kidney Transplant | Intracellular tacrolimus elimination kinetics correlated with the recovery of calcineurin activity. | nih.gov |

| NFAT-Regulated Gene Expression | Real-Time PCR | Kidney Transplant | A randomized trial suggested that adjusting tacrolimus dose based on mean residual expression (MRE) may predict infectious complications better than trough levels. | atcmeetingabstracts.com |

Machine Learning Algorithms for Predictive Modeling in Combination Therapy

Table 4: Comparison of Machine Learning Models for Tacrolimus Prediction

| Model Type | Application | Patient Population | Key Performance Metric/Finding | Reference |

|---|---|---|---|---|

| TabNet (Deep Learning) | Daily Dose Prediction | Kidney Transplant | Outperformed 9 other ML algorithms with the highest R² (0.813) and lowest prediction error. | nih.govresearchgate.net |

| Long Short-Term Memory (LSTM) | Next-Day Trough Concentration Prediction | Liver Transplant | Superior accuracy (median performance error of 8.8%) compared to other models; achieving therapeutic concentrations was more frequent when dosing followed model recommendations. | emjreviews.com |

| Long Short-Term Memory (LSTM) | Next-Day Trough Concentration Prediction | Kidney & Liver Transplant | Achieved a mean absolute error of 1.880 ng/mL; performed well in identifying patients likely to be subtherapeutic. | nih.gov |

| Logistic Regression | Tacrolimus Level Classification (High vs. Low) | Kidney Transplant | Used urinary metabolite features to achieve an area under the curve of 0.810, showing good discriminatory power. | nih.govresearchgate.net |

| ExtraTreesRegressor (ETR) | Blood Concentration Prediction | Pediatric Kidney Transplant | Showed superior performance among various ML models, accurately predicting standard pharmacokinetic profiles. | mdpi.com |

Gene Expression Profiling in Allograft Responses

Gene expression profiling, often using microarray technology, provides a powerful method to investigate the molecular landscape of allograft responses under tacrolimus-based immunosuppression. nih.gov This approach allows for the simultaneous measurement of thousands of messenger RNA (mRNA) transcripts in a single sample, such as peripheral blood mononuclear cells (PBMCs) or a tissue biopsy. nih.govnih.gov The resulting gene expression "signature" can offer insights into the mechanisms of rejection or tolerance.

In the context of tacrolimus therapy, microarray analyses have been used to understand the immunological processes that occur during treatment modifications. For example, a study analyzed PBMC RNA from stable kidney transplant recipients who were randomized to either withdraw from tacrolimus or maintain their standard therapy. nih.gov The results revealed distinct molecular signatures associated with the outcomes. Patients who failed withdrawal showed an upregulation of genes related to immune activation. nih.gov In contrast, those who successfully withdrew from tacrolimus exhibited a gene program characterized by downregulation and pro-apoptosis, particularly within T cells. nih.gov This suggests that successful tacrolimus withdrawal is not merely a passive state of non-reactivity but an active immunological process. nih.gov

Such studies demonstrate the potential of gene expression profiling to identify biomarkers that could predict which patients might be suitable for immunosuppression minimization, thereby avoiding the long-term off-target effects of tacrolimus. nih.govnih.gov

Systematic Reviews and Meta-Analyses of Combination Therapies

A systematic review and meta-analysis of eight randomized clinical trials evaluated the combination of tacrolimus and mycophenolate mofetil (MMF) in liver transplant recipients. nih.gov The analysis found that the tacrolimus plus MMF regimen was superior in preventing acute cellular rejection compared to tacrolimus monotherapy. nih.gov

Another meta-analysis focused on patients with idiopathic membranous nephropathy (IMN), comparing tacrolimus monotherapy to a combination of tacrolimus and corticosteroids. nih.gov This review, which included seven studies, concluded that the combination therapy resulted in a higher total remission rate at the sixth month compared to tacrolimus alone. nih.gov A similar meta-analysis also found that tacrolimus combined with corticosteroids had a significant therapeutic effect for IMN patients within the first year of treatment, particularly in the first six months. nih.gov

These comprehensive reviews synthesize the available evidence from prospective trials, helping to establish consensus on the most effective combination strategies for specific patient populations. nih.govnih.govnih.gov

Table 5: Summary of Findings from Systematic Reviews and Meta-Analyses

| Patient Population | Combination Compared | Number of Studies Included | Key Efficacy Conclusion | Reference |

|---|---|---|---|---|

| Liver Transplant | Tacrolimus + MMF vs. Tacrolimus Monotherapy | 8 RCTs | Tacrolimus + MMF was superior in preventing acute cellular rejection. | nih.gov |

| Idiopathic Membranous Nephropathy | Tacrolimus + Corticosteroids vs. Tacrolimus Monotherapy | 7 (1 RCT, 6 Cohort) | Combination therapy had a higher total remission rate at the sixth month. | nih.gov |

| Idiopathic Membranous Nephropathy | Tacrolimus + Corticosteroids vs. Control Treatment | 7 RCTs | Combination therapy showed a significant therapeutic effect within 1-year of treatment, especially in the first 6 months. | nih.gov |

| Atopic Dermatitis | Sequential Topical Corticosteroids/Topical Tacrolimus | 4 Clinical Trials | Pooled data suggested sequential therapy was comparable to monotherapy or emollients. | researchgate.net |

Impact of Tacrolimus Combinations on Allograft Biology and Disease Pathogenesis

Modulation of Immune Cell Activation and Function

Tacrolimus (B1663567), in concert with other immunosuppressive agents, profoundly modulates the activation and function of various immune cells, thereby preventing the recipient's immune system from mounting a destructive response against the transplanted organ.

T-Lymphocyte Activation Pathways and Proliferation

Tacrolimus-based combination therapies are central to controlling T-lymphocyte-mediated rejection. Tacrolimus itself is a potent calcineurin inhibitor. It binds to the immunophilin FKBP-12, and this complex then inhibits calcineurin's phosphatase activity. This action prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a critical step in the transcription of interleukin-2 (B1167480) (IL-2) and other key cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov The suppression of IL-2 production is pivotal as it curtails the proliferation and differentiation of T-cells, a cornerstone of the anti-rejection strategy. nih.govdrugbank.com

When combined with mycophenolate mofetil (MMF), the immunosuppressive effect is broadened. MMF is a prodrug of mycophenolic acid (MPA), which inhibits inosine (B1671953) monophosphate dehydrogenase, a key enzyme in the de novo pathway of guanine nucleotide synthesis. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA effectively halts their expansion. nih.gov This dual-pronged attack—tacrolimus inhibiting T-cell activation signals and MMF blocking their proliferation—is highly effective in preventing acute cellular rejection. In a study of pediatric kidney transplant recipients on a triple immunosuppression regimen including tacrolimus, a mean 25% reduction in CD4 and CD8 T-cell proliferation was observed compared to healthy controls. nih.govresearchgate.net

Furthermore, tacrolimus has been shown to inhibit other T-cell signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in T-cell activation and the expression of IL-2. clinpgx.org Some studies also indicate that tacrolimus can inhibit the activation of NF-κB, another crucial transcription factor for inflammatory responses in T-cells. plos.org

| Combination | Mechanism of Action on T-Lymphocytes | Key Research Finding |

|---|---|---|

| Tacrolimus + Mycophenolate Mofetil (MMF) | Tacrolimus inhibits calcineurin, blocking IL-2 transcription. MMF inhibits the de novo purine (B94841) synthesis, halting T-cell proliferation. | A study on pediatric kidney transplant recipients showed a 25% reduction in CD4 and CD8 T-cell proliferation. nih.govresearchgate.net |

| Tacrolimus + Sirolimus/Everolimus (B549166) (mTOR inhibitors) | Tacrolimus inhibits calcineurin, while mTOR inhibitors block the IL-2 receptor signaling pathway (signal 3), leading to synergistic inhibition of T-cell proliferation. | The combination of an mTOR inhibitor with tacrolimus minimization has been shown to preserve renal function without significantly increasing graft rejection rates. |

Regulation of Inflammatory Pathways

Beyond their direct effects on lymphocytes, tacrolimus combinations also modulate a broader array of inflammatory pathways. Tacrolimus has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. nih.gov In some contexts, it can also upregulate anti-inflammatory cytokines like IL-10 and TGF-β. nih.gov This modulation of the cytokine milieu contributes to a less inflammatory environment within the allograft.

The inhibition of the JNK and p38 MAPK signaling pathways by tacrolimus further dampens inflammatory responses. clinpgx.org Moreover, tacrolimus can influence the expression of chemokines, which are responsible for recruiting inflammatory cells to the site of the allograft. However, the effects can be complex, with some studies showing a reduction in certain pro-inflammatory cytokines while others report an increase in inflammatory cells in specific tissues under certain conditions. nih.gov

Combination therapy with mTOR inhibitors like sirolimus or everolimus can also contribute to the regulation of inflammatory pathways. In a primate study, the combination of tacrolimus and sirolimus was associated with a late-phase dominance of Th2 cytokines (IL-4, IL-10) and TGF-β, which correlated with long-term allograft survival. nih.gov

Influence on Allograft Pathophysiology

The immunomodulatory effects of tacrolimus combinations have a direct impact on the structural and functional integrity of the allograft over the long term.

Attenuation of Interstitial Fibrosis and Tubular Atrophy (IF/TA)

Interstitial fibrosis and tubular atrophy (IF/TA) is a common pathway to chronic allograft dysfunction. While tacrolimus-based regimens are designed to prevent the immune-mediated injury that can lead to IF/TA, the drug itself can exhibit nephrotoxicity, which may contribute to this pathology. mdpi.com

Studies have shown that optimizing tacrolimus exposure is crucial. For instance, a study on renal transplant patients receiving tacrolimus and MMF found that a low-dose prolonged-release tacrolimus regimen was associated with a significant reduction in the progression of IF/TA at 24 months compared to a standard-dose regimen. researchgate.netatcmeetingabstracts.com In this study, the mean change in the IF/TA score from month 6 to 24 was +0.42 in the low-dose group versus +1.10 in the standard-dose group. atcmeetingabstracts.com

The choice of the accompanying immunosuppressant also plays a role. A retrospective study of patients on tacrolimus-based therapy found that those treated with MMF had a lower progression of IF/TA in certain contexts compared to those treated with sirolimus. maastrichtuniversity.nl However, it's important to note that high tacrolimus clearance has been identified as a risk factor for the development of IF/TA, suggesting that periods of under-immunosuppression may contribute to fibrosis. nih.gov A low tacrolimus concentration-to-dose ratio has also been associated with the progression of IF/TA, possibly reflecting the contribution of tacrolimus-related nephrotoxicity. nih.gov

Preservation of Allograft Morphology and Function

The combination of everolimus with low-dose tacrolimus has also emerged as a promising strategy for preserving allograft health. A study on liver transplant recipients found that this combination controlled histological graft injury and fibrosis as effectively as a standard regimen of high-dose tacrolimus and mycophenolate, with the added benefit of better-preserved kidney function. researchgate.netfrontiersin.org Histological analysis in this study showed no significant difference in the rejection activity index, hepatitis activity index, or fibrosis between the two groups. researchgate.netfrontiersin.org

Conversely, some combinations may be less favorable. Long-term follow-up of a prednisone-free regimen comparing tacrolimus/MMF with tacrolimus/sirolimus in kidney transplant recipients showed significantly worse renal graft survival and function in the tacrolimus/sirolimus group. nih.gov

| Tacrolimus Combination | Impact on Allograft Morphology and Function | Supporting Evidence |

|---|---|---|

| Tacrolimus + Mycophenolate Mofetil (MMF) | Excellent long-term allograft survival and preservation of GFR. Lower progression of IF/TA with low-dose tacrolimus. | The ELITE Symphony trial showed the lowest acute rejection and highest GFR at 12 months with low-dose Tac/MMF. nih.gov |

| Tacrolimus + Everolimus (mTOR inhibitor) | Controls histological graft injury and fibrosis as effectively as high-dose tacrolimus with MMF, with better preservation of renal function. | A study in liver transplant recipients showed no significant difference in histological injury scores compared to a standard regimen. researchgate.netfrontiersin.org |

| Tacrolimus + Sirolimus (mTOR inhibitor) | Associated with worse long-term renal graft survival and function compared to Tacrolimus/MMF. | A long-term study showed significantly lower graft survival and GFR in the Tacrolimus/Sirolimus group. nih.gov |

Prevention of Specific Graft Lesions (e.g., C4d deposition)

The deposition of C4d, a fragment of the complement component C4, in the peritubular capillaries (PTCs) of an allograft is a key indicator of antibody-mediated rejection (AMR), also known as humoral rejection. oup.comnih.gov This process signifies an attack by the recipient's antibodies on the donor organ, which can lead to significant graft injury and failure. oup.com Combination therapies involving tacrolimus have been investigated for their efficacy in preventing and reversing this specific type of graft lesion.

Research has demonstrated that a combination of tacrolimus (TAC) and mycophenolate mofetil (MMF) is effective in reversing C4d-positive, steroid-resistant acute rejection in renal allograft recipients. oup.comnih.gov This regimen is considered critical for the successful reversal of acute humoral rejection. oup.com Studies have shown that this combination therapy can lead to the remission of humoral rejection, with repeat biopsies showing the reduction or complete disappearance of C4d deposition. nih.govplu.mx

Furthermore, the use of TAC and MMF has been associated with the control of anti-donor antibody production in recipients experiencing chronic humoral rejection. nih.gov This rescue therapy can induce a rapid and sustained decrease in donor-specific antibody (DSA) titers. In some cases, DSA became undetectable, and subsequent biopsies confirmed a decrease in C4d deposition in the peritubular capillaries. nih.gov This suggests that the tacrolimus-MMF combination limits the B-cell responses responsible for antibody production, thereby mitigating the humoral attack on the allograft. nih.gov

Table 1: Efficacy of Tacrolimus-Based Combinations on C4d-Positive Rejection

| Combination Therapy | Study Population | Key Findings | Outcome |

|---|---|---|---|

| Tacrolimus & Mycophenolate Mofetil (MMF) | Renal allograft recipients with C4d-positive steroid-resistant acute rejection | 11 out of 13 patients who received only TAC-MMF had their rejection reversed (7 completely, 4 partially). nih.gov | Effective reversal of rejection and graft salvage. nih.gov |

| Tacrolimus, MMF & Immunoadsorption | Renal allograft recipients with C4d-positive acute humoral rejection | All 9 patients showed remission of acute humoral rejection; repeat biopsies revealed reduced or disappeared C4d deposition. nih.gov | 100% patient and allograft survival at a mean follow-up of 29.4 months. nih.govplu.mx |

| Tacrolimus & Mycophenolate Mofetil (MMF) | Renal allograft recipients with 'chronic humoral rejection' and C4d deposition | Rescue therapy was associated with a rapid and sustained decrease in antibody titers. Repeat biopsies showed decreased C4d deposition. nih.gov | Suggests a decrease in DSA production can be induced. nih.gov |

Effects on Autoimmune Disease Progression (e.g., Fibrosis in Systemic Sclerosis)

Systemic sclerosis (SSc), or scleroderma, is an autoimmune connective tissue disorder marked by widespread tissue fibrosis affecting the skin and internal organs. researchgate.net Immunosuppressive therapies are a cornerstone of management, aiming to halt the inflammatory processes that drive fibrosis. hopkinsscleroderma.org Tacrolimus, often in combination with other agents, has been evaluated for its potential to alter the progression of fibrosis in SSc.

A significant complication of SSc is progressive interstitial pneumonia, a form of lung fibrosis. A retrospective study compared the therapeutic effects of a combination of prednisolone and tacrolimus against prednisolone and azathioprine (B366305) for this condition. oup.com Over a short period (12 months), the effects were comparable. However, over a long-term follow-up of 36 months or more, the combination therapy including tacrolimus was found to be significantly superior in inhibiting the progression of fibrosis compared to the azathioprine combination. oup.com

Clinical research also suggests that tacrolimus can improve skin sclerosis, a hallmark of the disease. researchgate.net As an inhibitor of the calcineurin pathway, tacrolimus blocks the transcription of T-cell growth factors, which is a key mechanism in autoimmune diseases. nih.gov Studies in animal models have shown that tacrolimus can significantly reduce lung lesions associated with fibrosis, providing a theoretical basis for its clinical application in SSc-related interstitial lung disease. nih.gov

Table 2: Research Findings on Tacrolimus Combinations in Systemic Sclerosis-Associated Fibrosis

| Combination Therapy | Condition | Study Design | Key Findings on Fibrosis Progression |

|---|---|---|---|

| Tacrolimus & Prednisolone | Progressive interstitial pneumonia in Systemic Sclerosis (SSc-PIP) | Retrospective comparative study | The rate of evolution of the total fibrosis score over a long period was significantly lower compared to the Azathioprine & Prednisolone group (p = .017). oup.com |

| Tacrolimus | Systemic Sclerosis with skin involvement | Small open-label study | Improved skin sclerosis in four of eight patients. researchgate.net |

| Tacrolimus | TGF-β1–induced pulmonary fibrosis | Animal model (mouse) | Tacrolimus significantly reduced lung lesions. nih.gov |

Immunological Homeostasis and Long-Term Graft Integrity

Maintaining immunological homeostasis—a state of balance within the immune system—is crucial for ensuring the long-term integrity and function of a transplanted organ. Combination therapies based on tacrolimus contribute to this balance by modulating different components of the immune response, thereby preventing rejection while preserving graft function.

Different tacrolimus combinations achieve this through distinct mechanisms. For instance, a combination of tacrolimus and sirolimus was shown in a primate model to induce long-term renal allograft survival by promoting a shift from a pro-inflammatory Th1 cytokine response to a more tolerogenic Th2 cytokine dominance (IL-4, IL-10, and TGF-beta). nih.gov This regimen was also associated with up-regulated FasL expression, which can induce apoptosis in reactive immune cells. nih.gov

Another approach involves combining tacrolimus with metformin . This combination has been shown to improve the immunological balance by increasing the population of beneficial regulatory T cells (Treg cells) while decreasing pro-inflammatory Th17 cells. nih.govfrontiersin.org In liver transplant patients, the addition of metformin to a tacrolimus regimen led to an increased peripheral percentage of both CD4+ and CD8+ Treg cells. nih.govfrontiersin.org

The choice of companion drug for tacrolimus has significant implications for long-term outcomes. A study comparing prednisone-free regimens found that a tacrolimus/mycophenolate mofetil combination resulted in significantly better long-term renal graft survival and function compared to a tacrolimus/sirolimus combination. nih.gov The tacrolimus/sirolimus group experienced higher rates of acute rejection and worse renal function, suggesting a synergistic nephrotoxic effect that adversely affects graft survival. nih.gov

Combinations of tacrolimus with everolimus , another mTOR inhibitor, have also been studied extensively. This pairing allows for reduced tacrolimus exposure, which helps preserve renal function over the long term. nih.govnih.gov Studies have shown that an everolimus and reduced-tacrolimus regimen maintains comparable efficacy to standard tacrolimus therapy in preventing rejection while offering superior long-term renal function. nih.govnih.govsatot.es

Table 3: Impact of Different Tacrolimus Combinations on Long-Term Graft Outcomes

| Combination Therapy | Allograft Type | Key Mechanism/Finding | Long-Term Outcome |

|---|---|---|---|

| Tacrolimus & Sirolimus | Kidney (primate model) | Shift to late-phase dominance of Th2 cytokines (IL-4, IL-10, TGF-beta). nih.gov | Induced long-term allograft survival (67% > 100 days) without intermittent acute rejection. nih.gov |

| Tacrolimus & Metformin | Liver | Increases Treg cells and decreases Th17 cells, improving immunological balance. nih.govfrontiersin.org | May improve long-term immunological homeostasis. nih.govfrontiersin.org |

| Tacrolimus & Mycophenolate Mofetil | Kidney | N/A | Better overall renal allograft survival (91%) compared to Tacrolimus/Sirolimus. nih.gov |

| Tacrolimus & Sirolimus | Kidney | Higher acute rejection rates and synergistic nephrotoxicity. nih.gov | Worse overall renal allograft survival (70%) and lower eGFR compared to Tacrolimus/MMF. nih.gov |

| Everolimus & Reduced Tacrolimus | Liver | Maintains efficacy with reduced calcineurin inhibitor exposure. nih.gov | Maintained higher mean eGFR up to 5 years post-transplant compared to standard tacrolimus. nih.gov |

| Everolimus & Reduced Tacrolimus | Kidney | N/A | Similar rates of treatment failure, patient survival, and graft survival at 5 years compared to standard therapy with mycophenolate. satot.esresearchgate.net |

Future Research Directions and Translational Perspectives

Development of Personalized Immunosuppression Strategies

The one-size-fits-all approach to immunosuppression is being replaced by personalized strategies that account for individual patient variability in drug metabolism and immune response. These strategies aim to optimize efficacy while minimizing adverse effects.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a cornerstone of personalized immunosuppression. For tacrolimus (B1663567), the gene encoding the cytochrome P450 3A5 (CYP3A5) enzyme is a major determinant of its metabolism. cpicpgx.orgnih.gov Genetic variations in CYP3A5 lead to different metabolic rates, significantly impacting tacrolimus dose requirements. cpicpgx.orgnih.gov

Individuals are classified as CYP3A5 expressers (carrying at least one CYP3A51 allele) or non-expressers (homozygous for the CYP3A53 allele). nih.gov Expressers metabolize tacrolimus more rapidly and generally require higher doses to achieve therapeutic concentrations compared to non-expressers. nih.govnih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines recommending a 1.5 to 2 times higher starting dose for CYP3A5 expressers. cpicpgx.orgnih.gov Genotype-guided dosing has been shown to help patients reach the target therapeutic range more quickly than standard weight-based dosing. va.govtandfonline.com While the direct impact on long-term clinical outcomes like graft rejection is still being established, faster attainment of therapeutic levels is crucial in the early post-transplant period to prevent under-immunosuppression. cpicpgx.orgnih.gov

Future research will likely focus on incorporating a wider range of genetic markers, including those related to CYP3A4 and drug transporters like P-glycoprotein (encoded by the ABCB1 gene), into more comprehensive dosing algorithms. nih.govnih.gov Combining genetic information with clinical factors through population pharmacokinetic models is a promising approach to further refine initial dose selection. nih.govtandfonline.com

Table 1: Impact of CYP3A5 Genotype on Tacrolimus Dosing

| Genotype | Metabolizer Phenotype | Effect on Tacrolimus Metabolism | General Dosing Recommendation |

|---|---|---|---|

| CYP3A51/1 or 1/3 | Extensive or Intermediate Metabolizer | Increased metabolism, lower drug concentrations | Increase initial dose by 1.5-2 times the standard dose |

| CYP3A53/3 | Poor Metabolizer | Decreased metabolism, higher drug concentrations | Standard weight-based dosing |

Beyond pharmacogenomics, various biomarkers are being investigated to guide ongoing tacrolimus therapy adjustments. Therapeutic drug monitoring (TDM) of tacrolimus trough concentrations is the current standard of care, but it doesn't always reflect the drug's immunological effect. alliedacademies.org Pharmacodynamic biomarkers, which measure the biological effect of a drug, may offer a more accurate assessment of immunosuppression. alliedacademies.org

One area of interest is the monitoring of calcineurin (CN) activity and the nuclear factor of activated T-cells (NFAT)-regulated gene expression. alliedacademies.orgeur.nl Since tacrolimus inhibits CN, measuring its downstream effects can provide a more direct indication of its immunosuppressive activity. alliedacademies.org Studies have shown that monitoring NFAT-regulated gene expression can help identify patients at risk of rejection or infection. eur.nl

Other potential biomarkers include:

MDR1 mRNA expression: The expression level of the multidrug resistance gene 1 (MDR1, also known as ABCB1), which codes for the P-glycoprotein drug transporter, has been associated with tacrolimus trough levels and the risk of acute rejection. nih.gov

Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL): This has been investigated as a potential biomarker for tacrolimus-induced acute kidney injury. nih.gov

Cell-free DNA (cfDNA): Donor-derived cfDNA in the recipient's blood is a promising marker of allograft injury and could help in determining the minimally effective tacrolimus concentration. eur.nl

The integration of these biomarkers into clinical practice could allow for more precise and individualized therapeutic adjustments, moving beyond reliance on trough concentrations alone.

Exploration of Novel Combinatorial Regimens and Immunomodulatory Agents

Research continues to explore new combinations of tacrolimus with other immunosuppressive and immunomodulatory agents to improve outcomes. The goal is often to minimize the dose of tacrolimus to reduce its nephrotoxic effects while maintaining or enhancing immunosuppressive efficacy.

Recent and ongoing areas of investigation include:

Combination with mTOR inhibitors: Combining tacrolimus with mTOR inhibitors like sirolimus or everolimus (B549166) is a well-established strategy. frontiersin.orgnih.govnih.govfrontiersin.org Newer approaches focus on using low-dose extended-release tacrolimus with sirolimus to potentially improve medication adherence and renal function. frontiersin.org Studies have shown that this combination can be as effective as standard regimens in preventing rejection. nih.govfrontiersin.org

Combination with Mycophenolate Mofetil (MMF): The combination of tacrolimus and MMF is a standard and highly effective regimen in renal transplantation. nih.gov Research continues to optimize the dosing of both agents in this combination.

Combination with Corticosteroids: In conditions like idiopathic membranous nephropathy, combining tacrolimus with corticosteroids has been shown to lead to higher rates of total remission compared to tacrolimus monotherapy, although with a higher incidence of infection. nih.gov

Combination with Antifungal Agents: Some antifungal agents, like fluconazole, are inhibitors of CYP3A enzymes and can significantly increase tacrolimus concentrations. researchgate.net This interaction can be leveraged to reduce the required dose and cost of tacrolimus, but requires careful monitoring. researchgate.net

Combination with Immune Checkpoint Inhibitors: In transplant recipients who develop cancer, there is a need for therapies that can fight the malignancy without causing allograft rejection. Early research is exploring the combination of tacrolimus and prednisone (B1679067) with immune checkpoint inhibitors like nivolumab (B1139203) and ipilimumab for advanced skin cancers in kidney transplant recipients. news-medical.net

Tacrolimus and Azoles against Fungal Infections: In vitro and in vivo studies have shown a synergistic effect when tacrolimus is combined with azole antifungals against certain fungal species like Scedosporium and Lomentospora. nih.gov

Advanced Modeling and Computational Approaches in Predicting Combination Efficacy

Advanced modeling and computational methods are increasingly being used to predict the efficacy and pharmacokinetics of tacrolimus combinations, aiming to personalize therapy from the outset.

Population Pharmacokinetic (PPK) Modeling: PPK models are used to describe the pharmacokinetics of a drug in a patient population and to identify sources of variability. These models can incorporate patient characteristics such as weight, age, hematocrit, and genetic information (e.g., CYP3A5 genotype) to predict individual tacrolimus concentrations and guide initial dosing. nih.govnih.gov

Machine Learning (ML): ML algorithms are being developed to predict tacrolimus concentrations and stable dosages. nih.govdroracle.aimdpi.com These models can analyze large and complex datasets, identifying intricate relationships between various patient factors and drug levels that may not be apparent with traditional statistical methods. nih.govmdpi.com Combining PPK modeling with ML has shown promise in improving the accuracy of tacrolimus concentration predictions. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion of a drug based on physiological and biochemical parameters. These models are particularly useful for predicting drug-drug interactions, such as that between tacrolimus and CYP3A inhibitors or inducers. mdpi.com

These computational tools have the potential to move beyond reactive TDM to a more proactive and predictive approach to dosing tacrolimus in combination therapies. droracle.ainih.gov

Table 2: Advanced Modeling Approaches for Tacrolimus Therapy

| Modeling Approach | Description | Application in Tacrolimus Therapy |

|---|---|---|

| Population Pharmacokinetic (PPK) Modeling | Statistical models that quantify drug pharmacokinetics and its variability in a population. | Incorporates patient factors (genetics, demographics) to guide initial dosing and predict concentrations. |

| Machine Learning (ML) | Algorithms that learn from data to make predictions. | Predicts tacrolimus concentrations and stable dosages based on complex patient data. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Mechanistic models that simulate drug disposition based on physiological parameters. | Predicts drug-drug interactions and informs dose adjustments when co-administering other medications. |

Long-Term Immunological Tolerance Induction Strategies